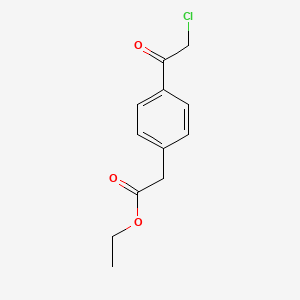

Ethyl 4-(chloroacetyl)-phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-chloroacetoacetate, also known as Ethyl 4-(chloroacetyl)-phenylacetate, is a colorless to pale reddish-yellow clear liquid . It is used as an intermediate for organic syntheses, such as ethyl 4-chloro-3-arylaminocrotonates, diethyl succinylsuccinate, 2-alkyl-4-hydroxy-6-chloromethylpyrimidines, and 4-chloromethylcoumarines .

Synthesis Analysis

The synthesis of Ethyl 4-chloroacetoacetate involves a method for continuously synthesizing ethyl 4-chloroacetoacetates . This method includes pumping a cooled diketene solution into a falling film reactor through a metering pump, enabling the cooled diketene solution to uniformly form a film through a distributor, and flow into the reactor from a tower top . Another method involves the reaction of cyanoacetohydrazide with various reactants resulting in unique properties .

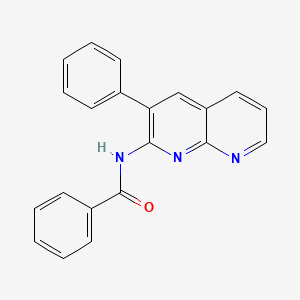

Molecular Structure Analysis

The molecular formula of Ethyl 4-chloroacetoacetate is C6H9ClO3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .

Chemical Reactions Analysis

The reaction between acyl chlorides and amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The reaction happens in two main stages - an addition stage, followed by an elimination stage .

Physical and Chemical Properties Analysis

Ethyl 4-chloroacetoacetate has a melting point of -8 °C and a boiling point of 115 °C/14 mmHg . It has a density of 1.218 g/mL at 25 °C and a refractive index of n 20/D 1.452 . It is a clear colorless to pale reddish-yellow liquid .

科学的研究の応用

1. Synthesis of Optical Isomers and Pharmaceutical Intermediates

Ethyl 4-(chloroacetyl)-phenylacetate serves as a versatile intermediate in the stereoselective synthesis of optical isomers. For example, it's used in the production of ethyl (R)-4-chloro-3-hydroxybutyrate, a compound important for creating several pharmacologically valuable products, such as L-carnitine. This synthesis often involves enzymatic reactions and microfluidic chip reactors, demonstrating its utility in fine chemistry and pharmaceutical production (Kluson et al., 2019).

2. In Kinetic Resolution Processes

This compound plays a role in the kinetic resolution of certain esters, which is a critical process in the synthesis of various ACE-inhibitors. ACE-inhibitors are widely used in treating conditions like hypertension. The kinetic resolution involves enantioselective hydrolysis and has been effectively executed in systems like membrane reactors, showcasing the compound's importance in the production of high-value pharmaceuticals (Liese et al., 2002).

3. In Suzuki Coupling Reactions

This compound is used in Suzuki coupling reactions, a crucial method in organic chemistry for generating functionalized biaryls. These reactions have significant applications in medicinal chemistry, particularly in the synthesis of anti-inflammatory drugs and the exploration of green chemistry principles (Costa et al., 2012).

4. Role in Esterification and Catalysis

The compound is involved in various esterification reactions, a fundamental process in organic synthesis. It's used in conjunction with catalysts like Ce(OTf)4 for forming esters with high yields, showcasing its role in facilitating essential reactions in synthetic chemistry (Iranpoor & Shekarriz, 1999).

作用機序

The mechanism of action of Ethyl 4-chloroacetoacetate involves a nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .

Safety and Hazards

Ethyl 4-chloroacetoacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIBXLDZABFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)